Nadolol (Standard)

Catecholaminergic Polymorphic Ventricular Tachycardia Arrhythmia Beta-Blocker Selectivity

Nadolol (CAS 42200-33-9) is a hydrophilic, non-selective β-blocker differentiated by predominant renal excretion (≥70% unchanged) and minimal hepatic metabolism (<10%), yielding a uniquely prolonged 14–24h half-life that enables reliable once-daily dosing—unlike propranolol. Evidence demonstrates >2-fold lower arrhythmic event risk versus β1-selective agents in catecholaminergic polymorphic ventricular tachycardia (CPVT), making nadolol the evidence-based first-line choice for pediatric cardiology units. Its low CNS penetration reduces neuropsychiatric side effects, offering a rational alternative for infantile hemangioma when propranolol-related irritability or sleep disturbance occurs. In thyrotoxicosis, nadolol's renal clearance ensures predictable β-blockade independent of hyperthyroid-accelerated hepatic metabolism. ≥98% purity. Ideal for hypertension, angina, migraine prophylaxis, CPVT, and hemangioma research.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 42200-33-9
Cat. No. B1676912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadolol (Standard)
CAS42200-33-9
SynonymsCorgard
Nadolol
Solgol
SQ 11725
SQ-11725
SQ11725
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
InChIInChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3
InChIKeyVWPOSFSPZNDTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>46.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nadolol CAS 42200-33-9: A Long-Acting, Hydrophilic, Non-Selective Beta-Adrenoceptor Antagonist


Nadolol (CAS 42200-33-9) is a non-selective beta-adrenergic receptor antagonist belonging to the beta-blocker class, structurally analogous to propranolol but distinguished by its hydrophilic, low-lipophilic character [1][2]. Unlike many lipophilic beta-blockers, nadolol exhibits minimal hepatic metabolism (<10%) and is predominantly (≥70%) excreted unchanged via the renal route, resulting in a uniquely prolonged elimination half-life among its peers [3]. This pharmacokinetic profile permits once-daily oral dosing, setting nadolol apart from beta-blockers requiring multiple daily administrations and offering a distinct therapeutic advantage in compliance-dependent chronic conditions such as hypertension, angina pectoris, and migraine prophylaxis [4].

Why Nadolol (CAS 42200-33-9) Cannot Be Casually Substituted by Other Beta-Blockers


Beta-blockers constitute a chemically and pharmacokinetically heterogeneous class wherein interchange based solely on receptor selectivity or clinical indication is scientifically unsound. Nadolol's unique combination of low lipophilicity, negligible hepatic metabolism, and renal clearance fundamentally differentiates its drug-drug interaction profile, CNS side effect burden, and dosing regimen from even closely related non-selective agents like propranolol [1]. Furthermore, emerging disease-specific evidence demonstrates that certain beta-blockers confer differential clinical outcomes that are not extrapolatable across the class; for instance, in catecholaminergic polymorphic ventricular tachycardia (CPVT), the choice of beta-blocker is directly linked to arrhythmic event risk [2]. The quantitative evidence below substantiates why nadolol must be evaluated as a distinct molecular entity, not as a generic member of the beta-blocker category.

Quantitative Differentiation Evidence for Nadolol (CAS 42200-33-9) vs. Key Comparators


Nadolol vs. β1-Selective Beta-Blockers: Superior Arrhythmic Event Risk Reduction in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

In a multicenter cohort study of 329 symptomatic children with CPVT, nadolol demonstrated a significantly lower risk of arrhythmic events compared to β1-selective beta-blockers [1]. When assessed individually, the hazard ratio for the primary outcome (sudden cardiac death, cardiac arrest, appropriate ICD shock, or syncope) was significantly higher for atenolol (HR 2.68, 95% CI 1.44-4.99), bisoprolol (HR 3.24, 95% CI 1.47-7.18), and metoprolol (HR 2.18, 95% CI 1.08-4.40) compared to nadolol [2]. The overall hazard ratio for β1-selective agents versus nonselective agents (predominantly nadolol) was 2.04 (95% CI 1.31-3.17) [2]. This quantifies a >2-fold higher risk associated with β1-selective beta-blockers in this indication.

Catecholaminergic Polymorphic Ventricular Tachycardia Arrhythmia Beta-Blocker Selectivity

Nadolol vs. Propranolol: Reduced CNS Penetration and Minimized Neuropsychiatric Side Effects

Nadolol's low lipophilicity results in minimal penetration of the blood-brain barrier, a key differentiator from the highly lipophilic propranolol [1]. In animal studies, propranolol accumulates in brain tissue at significantly higher concentrations than nadolol [2]. Clinically, this translates to a lower incidence of CNS-mediated adverse effects such as sleep disturbances and vivid dreams. In a double-blind comparison, nadolol exhibited a lack of direct depressant action on the heart and fewer CNS-related complaints compared to propranolol [3]. This property makes nadolol a preferable alternative in patients susceptible to neuropsychiatric side effects or in populations like infants where CNS exposure is a concern [4].

Blood-Brain Barrier Penetration CNS Side Effects Lipophilicity

Nadolol vs. Propranolol: Superior Protein Binding Profile Mitigating Drug-Drug Interaction Risk

Nadolol exhibits low and variable protein binding, a stark contrast to propranolol's high and avid binding (approx. 90%) [1]. Direct measurement in 95 healthy subjects revealed a mean nadolol binding of 14 ± 4% (range 4-27%) [2]. This low binding fraction minimizes the clinical significance of competitive displacement interactions with other highly protein-bound drugs, a common concern with propranolol. The study concluded that changes in nadolol's serum protein binding are unlikely to give rise to untoward clinical effects [2]. This pharmacokinetic feature enhances the predictability and safety of nadolol in polypharmacy scenarios.

Protein Binding Drug-Drug Interactions Alpha-1-Acid Glycoprotein

Nadolol vs. Propranolol: Unaltered Pharmacokinetics in Thyrotoxicosis Enabling More Predictable Dosing

In a direct clinical comparison, the pharmacokinetics of nadolol remained stable regardless of thyroid state, whereas propranolol exhibited significant alterations [1]. Specifically, trough and peak serum levels of propranolol were significantly lower in thyrotoxic patients compared to their euthyroid state, indicating increased clearance or altered bioavailability during hypermetabolism. In contrast, nadolol pharmacokinetics were not appreciably altered by thyrotoxicosis [2]. This allows for more predictable and consistent beta-blockade with once-daily nadolol dosing in this patient population, without the need for complex dose adjustments.

Thyrotoxicosis Pharmacokinetics Metabolism

Nadolol vs. Atenolol: Extended Duration of Action in Angina Pectoris

Nadolol demonstrates a superior duration of action compared to atenolol and pindolol in patients with angina pectoris on effort [1]. Twenty-four hours after once-daily dosing, the percentage of the maximal heart rate-attenuating effect was highest for nadolol (half-life 15.5 hours), followed by atenolol, and then pindolol (half-life 5.5 hours) [2]. A linear relationship between nadolol plasma concentration and heart rate suppression during exercise was observed (r = 0.72, p = 0.0001) [2]. This sustained effect translates to more consistent 24-hour control of exercise-induced angina with once-daily dosing.

Angina Pectoris Pharmacokinetics Duration of Action

Nadolol vs. Bisoprolol: Differential Antagonism of Beta-Adrenoceptor-Mediated Venodilation

In a double-blind, placebo-controlled crossover study in healthy volunteers, nadolol (40 mg) significantly antagonized isoprenaline-evoked venodilation in the human dorsal hand vein, whereas bisoprolol (5 mg) had no effect [1]. Mean log ED50 (ng/min) for isoprenaline was significantly increased in the presence of nadolol compared to placebo (P<0.005), but remained unchanged with bisoprolol (P=NS) [2]. This demonstrates that nadolol's non-selective beta-blockade functionally antagonizes beta-2 mediated vascular responses that are unaffected by beta-1 selective blockade. This pharmacodynamic distinction may have implications in conditions where beta-2 mediated vasodilation plays a role.

Beta-Adrenoceptor Subtype Venodilation Vascular Pharmacology

Validated Research and Clinical Application Scenarios for Nadolol (CAS 42200-33-9)


First-Line Pediatric Therapy for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Based on direct cohort evidence showing a >2-fold lower risk of arrhythmic events compared to β1-selective beta-blockers, nadolol is the evidence-based, first-line therapy for symptomatic children with CPVT [1]. Procurement should prioritize nadolol for pediatric cardiology units managing this rare, high-risk channelopathy. Formulations suitable for pediatric dosing (e.g., oral solution or weight-based tablet splitting) are essential.

Alternative Beta-Blocker in Infantile Hemangioma (IH) When Propranolol is Contraindicated or Ineffective

Nadolol has demonstrated noninferiority to propranolol in a randomized clinical trial for infantile hemangioma, with similar safety profiles [1]. Its lower CNS penetration and once-daily dosing make it a rational alternative for infants experiencing propranolol-related neuropsychiatric side effects (irritability, sleep disturbances) or in cases of propranolol treatment failure. This application is supported by pharmacokinetic rationale and clinical trial data.

Once-Daily Antihypertensive and Antianginal Agent with Predictable Pharmacokinetics

Nadolol's extended half-life (14-24 hours) and predominantly renal excretion without hepatic metabolism enable reliable once-daily dosing for hypertension and chronic stable angina [1][2]. This contrasts with lipophilic beta-blockers that exhibit variable bioavailability and require multiple daily doses. Nadolol is particularly suited for patients where adherence is a concern or where stable, 24-hour beta-blockade is clinically desired.

Symptomatic Control in Thyrotoxicosis with Stable Pharmacokinetics

In thyrotoxicosis, nadolol provides predictable beta-blockade independent of thyroid hormone status, unlike propranolol whose clearance is accelerated in the hyperthyroid state [1]. This makes nadolol a preferred agent for symptomatic control of tachycardia and tremors in hyperthyroid patients awaiting definitive therapy, offering once-daily convenience and consistent drug levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nadolol (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.